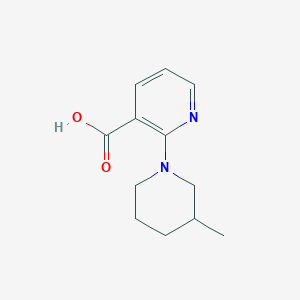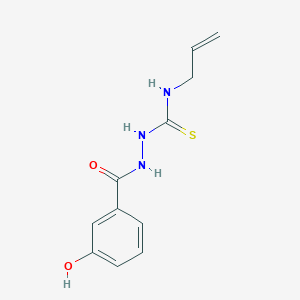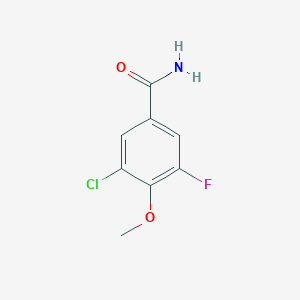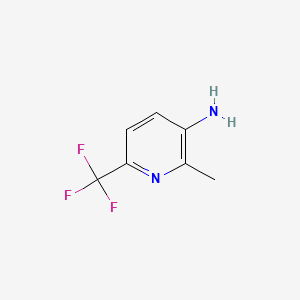
1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a fluorophenyl group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzylamine with methyl isothiocyanate to form an intermediate thiourea. This intermediate undergoes cyclization with hydrazine hydrate to yield the triazole ring. The final step involves oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Methylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Comparison: Compared to its analogs, 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug development and other applications.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWGFCAXYAKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393858 |
Source


|
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-62-4 |
Source


|
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
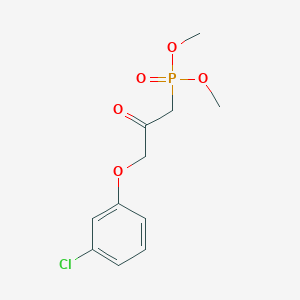
![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

